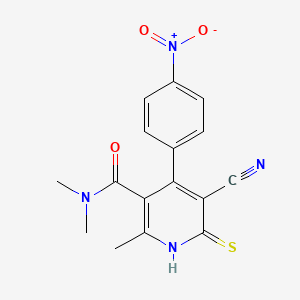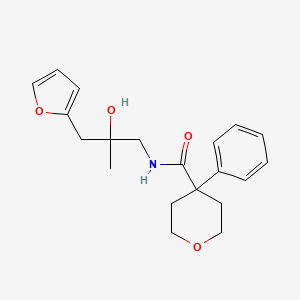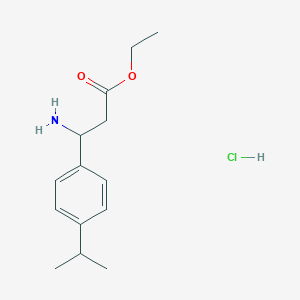![molecular formula C9H16N2O2 B2934723 3-Oxa-7,10-diazaspiro[5.6]dodecan-11-one CAS No. 2060057-54-5](/img/structure/B2934723.png)
3-Oxa-7,10-diazaspiro[5.6]dodecan-11-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Oxa-7,10-diazaspiro[5.6]dodecan-11-one is an organic compound with the molecular formula C9H16N2O2 . It has a molecular weight of 184.24 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 3-Oxa-7,10-diazaspiro[5.6]dodecan-11-one is 1S/C9H16N2O2/c12-8-7-9(11-4-3-10-8)1-5-13-6-2-9/h11H,1-7H2,(H,10,12) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
3-Oxa-7,10-diazaspiro[5.6]dodecan-11-one is a powder that is stored at room temperature . It has a molecular weight of 184.24 .Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Research on Combretastatin A1 (OXi4503), a compound with a structure that might be related to 3-Oxa-7,10-diazaspiro[5.6]dodecan-11-one, has shown promising anticancer activities. In a Phase 1B clinical study, OXi4503, combined with cytarabine (ARA-C), was evaluated for its efficacy in treating patients with relapsed or refractory Acute Myeloid Leukemia (AML). The study found that OXi4503 exhibits dual-functionality with vascular disrupting and cytotoxic properties, indicating significant anti-leukemia activity. This suggests potential applications of related compounds in developing novel anticancer therapies (Uckun et al., 2019).
Immune-Stimulating Effects
Another study explored OX40, a costimulatory receptor that can potentiate T-cell receptor signaling, leading to T-cell activation. The engagement of OX40 by ligands present on dendritic cells enhances T-cell proliferation, effector function, and survival, showcasing the immune-stimulating potential of activating this pathway. A phase I clinical trial using a mouse monoclonal antibody to agonize human OX40 signaling in patients with advanced cancer showed acceptable toxicity and regression of metastatic lesions in some patients. This illustrates the potential of compounds targeting the OX40 pathway in stimulating antitumor immunity (Curti et al., 2013).
Pharmacokinetics in Pediatric Patients
The pharmacokinetics of Oxcarbazepine's active metabolite, 10-monohydroxy derivative (MHD), was assessed in pediatric epileptic patients, revealing no significant ethnic differences in pharmacokinetics between Japanese and non-Japanese patients. This suggests a universal applicability of dosing regimens for treating partial onset seizures in pediatric patients, regardless of ethnicity. It highlights the importance of understanding the metabolic pathways and pharmacokinetics of compounds for their effective and safe use in diverse patient populations (Sugiyama et al., 2015).
Safety And Hazards
The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements associated with it are H315, H318, and H335, indicating that it causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Eigenschaften
IUPAC Name |
3-oxa-7,10-diazaspiro[5.6]dodecan-11-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c12-8-7-9(11-4-3-10-8)1-5-13-6-2-9/h11H,1-7H2,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUPQUGZZXCAFPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CC(=O)NCCN2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Oxa-7,10-diazaspiro[5.6]dodecan-11-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-isopentyl-1,7-dimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2934640.png)

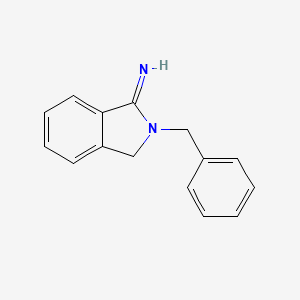
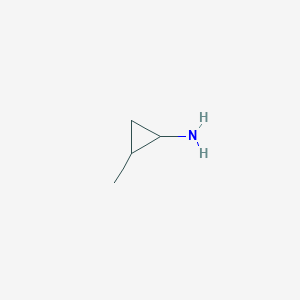
![5-(3-ethoxy-2-hydroxyphenyl)-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2934648.png)
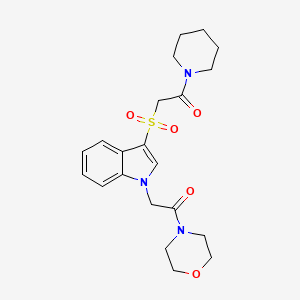
![Ethyl 5-[(2,2-dimethylpropanoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2934651.png)
![tert-butyl N-[3-(2-oxoethyl)cyclobutyl]carbamate](/img/structure/B2934652.png)
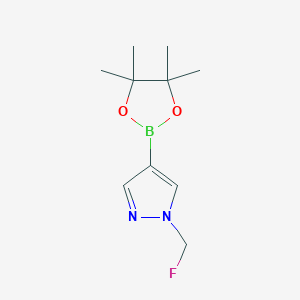
![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B2934655.png)
